molecular formula C19H24IN B593867 3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide CAS No. 137107-72-3

3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide

Cat. No. B593867
CAS RN: 137107-72-3
M. Wt: 393.312
InChI Key: XTOBYNOYLWVLMN-UHFFFAOYSA-M
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Description

3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide, also known as BTMBI, is an organoiodine compound that is used in a variety of scientific research applications. BTMBI is a colorless solid that is soluble in organic solvents and is a useful reagent for the synthesis of organic compounds. In addition, BTMBI is also used in the study of biochemical and physiological effects.

Scientific Research Applications

Fluorescence Probe for Monitoring Cyanide Ion in Live Cells

3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide is used in the synthesis of a ratiometric emission fluorescent probe for monitoring cyanide ion at extremely low concentrations in live cells. This probe undergoes a significant fluorescence change and color change upon cyanide detection, offering high selectivity, excellent sensitivity, and good stability for CN− sensing (Chao et al., 2016).

Enhancing Photoelectric Conversion in Solar Cells

The compound plays a role in improving the photoelectric conversion efficiency of dye-sensitized solar cells. When used as a co-sensitizer in nanocrystalline TiO2 solar cells, it contributes to a significant increase in power conversion efficiency, indicating its potential in photovoltaic applications (Wu et al., 2009).

Nonlinear Optics and Integrated Photonics

This compound is significant in the development of organic second-order nonlinear optical materials, which are crucial in integrated photonics, optical data storage, and optical information processing. It has been used to design iodide salts with benzo[e]indol cations, demonstrating outstanding efficiency in second harmonic generation, making them highly relevant in the field of photonics (Wen et al., 2020).

Corrosion Inhibition in Mild Steel

The compound has been explored for its potential as a corrosion inhibitor for mild steel in acid medium. Its derivatives, when synthesized into indolium-based ionic liquids, show significant effectiveness in reducing corrosion, suggesting its utility in industrial applications involving metal preservation (Ahmed et al., 2019).

Fluorescent Probes for Ion Detection

3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide contributes to the synthesis of novel fluorescent probes capable of detecting various ions like SO32-/HSO3- and HSO4-. These probes are significant for their applications in bioimaging and environmental monitoring, due to their sensitivity and selectivity in ion detection (Yu et al., 2018).

properties

IUPAC Name

3-butyl-1,1,2-trimethylbenzo[e]indol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N.HI/c1-5-6-13-20-14(2)19(3,4)18-16-10-8-7-9-15(16)11-12-17(18)20;/h7-12H,5-6,13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOBYNOYLWVLMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide

CAS RN

137107-72-3
Record name 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide
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